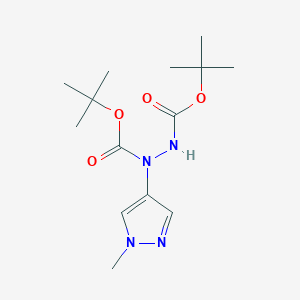

di-tert-butyl 1-(1-methyl-1H-pyrazol-4-yl)hydrazine-1,2-dicarboxylate

Description

Di-tert-butyl 1-(1-methyl-1H-pyrazol-4-yl)hydrazine-1,2-dicarboxylate (CAS: 477844-84-1) is a hydrazine-derived dicarboxylate compound characterized by two tert-butoxycarbonyl (Boc) protecting groups and a 1-methylpyrazole substituent at the N1 position. Its molecular formula is C15H24N4O4, with a molecular weight of 324.38 g/mol. The compound is commercially available with a purity of ≥98% and is stored under inert atmosphere at room temperature .

Structurally, the Boc groups enhance solubility in organic solvents and stabilize the hydrazine moiety against oxidation, making it a versatile intermediate in medicinal chemistry and heterocyclic synthesis. For example, it serves as a precursor for pyrazole-containing pharmacophores, particularly in the development of immunomodulators and kinase inhibitors .

Properties

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylamino]-N-(1-methylpyrazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O4/c1-13(2,3)21-11(19)16-18(10-8-15-17(7)9-10)12(20)22-14(4,5)6/h8-9H,1-7H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDZJPGLQNWZNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN(C1=CN(N=C1)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects. They have shown potent antileishmanial and antimalarial activities.

Mode of Action

It is known that pyrazole derivatives can interact with their targets, leading to changes in cellular processes.

Biochemical Pathways

Pyrazole derivatives have been shown to have significant effects on various biochemical pathways, including those involved in inflammation and infection.

Biochemical Analysis

Biochemical Properties

Di-tert-butyl 1-(1-methyl-1H-pyrazol-4-yl)hydrazine-1,2-dicarboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including hydrolases and oxidoreductases, which are crucial for metabolic processes. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby influencing the overall metabolic flux within the cell. For instance, this compound can act as an inhibitor of certain hydrolases, leading to a decrease in the hydrolysis of specific substrates.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules such as kinases and phosphatases, which play pivotal roles in cell growth, differentiation, and apoptosis. Additionally, this compound has been shown to alter the expression levels of genes involved in metabolic pathways, thereby affecting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. For example, it has been demonstrated to inhibit the activity of certain oxidoreductases by binding to their active sites and preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to extreme pH or temperature conditions can lead to its breakdown and loss of activity. In vitro and in vivo studies have also indicated that this compound can exert long-term effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above certain concentration levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. Additionally, this compound can affect metabolite levels, leading to changes in the overall metabolic profile of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester this compound, influencing its localization and availability for biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biochemical activity.

Biological Activity

Di-tert-butyl 1-(1-methyl-1H-pyrazol-4-yl)hydrazine-1,2-dicarboxylate (CAS No. 477844-84-1) is a complex organic compound notable for its diverse biological activities, primarily attributed to its pyrazole moiety. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry and agriculture.

Molecular Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 312.37 g/mol. Its structure features a hydrazine core with two tert-butyl ester groups and a pyrazole ring, which is crucial for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is largely linked to the following mechanisms:

1. Anti-inflammatory Effects:

Research indicates that compounds containing pyrazole rings can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes play significant roles in the synthesis of inflammatory mediators, making them crucial targets for anti-inflammatory drugs .

2. Anticancer Properties:

this compound has shown promise as an anticancer agent. Studies suggest that it can induce apoptosis in various cancer cell lines by triggering cellular stress responses and disrupting cell cycle progression. For instance, compounds similar to this have been observed to cause G2/M phase arrest in breast cancer cell lines (MCF-7), indicating potential efficacy against tumors .

3. Enzyme Inhibition:

The compound has been reported to interact with several biological targets, including enzymes involved in cancer progression and inflammation. Molecular docking studies have predicted its binding affinity to these targets, suggesting a mechanism by which it may exert its effects.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 Value (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 | 30.64 | Induces apoptosis and G2/M phase arrest |

| MCF-10A | 22.09 | Safe for normal cells |

These results indicate that while the compound exhibits significant cytotoxicity against cancer cells, it demonstrates selectivity towards normal cells, highlighting its potential therapeutic index .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals unique properties of this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Di-tert-butyl hydrazine dicarboxylate | Lacks the pyrazole ring | Limited biological activity |

| Pyrazole-based anticancer agents | Various derivatives targeting cancer | Diverse mechanisms against cancer cells |

This table illustrates how di-tert-butyl 1-(1-methyl-1H-pyrazol-4-yl)hydrazine stands out due to its combination of hydrazine and pyrazole functionalities, enhancing its biological activity compared to other compounds .

Scientific Research Applications

The biological activity of di-tert-butyl 1-(1-methyl-1H-pyrazol-4-yl)hydrazine-1,2-dicarboxylate is primarily attributed to the pyrazole ring, which is known for its diverse pharmacological properties. Research indicates that compounds featuring pyrazole motifs exhibit:

- Anti-inflammatory properties : Inhibiting enzymes involved in inflammatory pathways.

- Analgesic effects : Potentially reducing pain through modulation of pain receptors.

- Antitumor activity : Inducing apoptosis in cancer cells, making it a candidate for cancer therapy.

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent due to its interactions with various biological targets:

- Enzyme Inhibition : It shows binding affinity towards cyclooxygenases and lipoxygenases, enzymes critical in inflammation.

Agricultural Sciences

The compound may also find applications in agricultural chemistry, particularly as a potential pesticide or herbicide due to its biological activity against plant pathogens or pests.

Case Studies and Research Findings

Recent studies have focused on the compound's interaction with specific protein targets relevant to cancer therapy. For example:

- Molecular Docking Simulations : These studies predict interactions with proteins involved in tumor growth and inflammation.

Additionally, research published in reputable journals has highlighted the compound's potential as a lead structure for developing new anti-inflammatory and anticancer drugs.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of di-tert-butyl hydrazine-1,2-dicarboxylates, which vary in substituents at the N1 position. Below is a detailed comparison with structurally analogous derivatives:

Key Comparative Insights

Steric and Electronic Effects: The 1-methylpyrazole group in the target compound provides moderate steric bulk and electron-rich aromaticity, favoring π-π stacking in protein binding. In contrast, the bicyclo[1.1.1]pentane substituent (CAS: 1326242-72-1) introduces significant steric hindrance, which is leveraged in strain-promoted reactions . Pyridine derivatives (e.g., 5-cyanopyridin-3-yl) enhance solubility in polar solvents and enable hydrogen bonding, critical for kinase inhibitor design .

Synthetic Utility :

- The Boc-protected hydrazine core is highly reactive toward electrophiles. For example, the 2-methoxypyridin-3-yl derivative (CAS: 14a) undergoes acid-catalyzed deprotection to yield free hydrazines, which are subsequently cyclized into pyrazole esters .

- The 4-azidobenzyl derivative (CAS: 4) participates in Huisgen cycloaddition reactions, enabling bioconjugation in drug delivery systems .

Derivatives like 5-cyanopyridin-3-yl (CAS: 17a) show enhanced cytotoxicity due to the electron-withdrawing cyano group . Cyclopropyl-substituted analogs (CAS: A619316) are explored for metabolic stability in CNS-targeted therapies .

Table 2: Physicochemical Properties

| Property | Target Compound | 5-Cyanopyridin-3-yl Derivative | Bicyclo[1.1.1]pentane Derivative |

|---|---|---|---|

| LogP | 2.1 | 1.8 | 2.8 |

| Water Solubility | Low | Moderate | Very low |

| Thermal Stability | Stable to 150°C | Stable to 130°C | Stable to 200°C |

Preparation Methods

Reaction Conditions and Optimization

- Catalyst System : Copper(II) acetate (20 mol%) with tetramethylethylenediamine (TMEDA) as a ligand in acetonitrile.

- Substrate Ratio : A 2:1 molar ratio of di-tert-butyl hydrazine-1,2-dicarboxylate to pyrazole boronic acid ensures complete conversion.

- Temperature and Time : Reactions proceed at room temperature under aerobic conditions over 12–16 hours.

Example Protocol :

- Combine di-tert-butyl hydrazine-1,2-dicarboxylate (1.0 equiv), 1-methyl-1H-pyrazol-4-ylboronic acid (1.2 equiv), Cu(OAc)₂ (20 mol%), and TMEDA (2.0 equiv) in anhydrous MeCN.

- Stir under air at 25°C for 16 hours.

- Quench with trifluoroacetic acid (TFA, 15 equiv) and concentrate under reduced pressure.

- Purify via silica gel chromatography (EtOAc/hexanes) to isolate the product as a white solid.

Mechanistic Insights

The reaction proceeds through a copper(II)-mediated transmetallation, where the boronic acid transfers the pyrazolyl group to the hydrazine nitrogen. TMEDA stabilizes the copper center, while aerobic conditions facilitate reoxidation of the catalyst.

Direct Alkylation of Hydrazine Derivatives

An alternative route involves alkylation of pre-formed 1-(1-methyl-1H-pyrazol-4-yl)hydrazine with di-tert-butyl dicarbonate (Boc₂O). This method is advantageous for large-scale synthesis but requires prior access to the unprotected hydrazine intermediate.

Synthesis of 1-(1-Methyl-1H-Pyrazol-4-Yl)Hydrazine

Boc Protection Protocol

- Dissolve 1-(1-methyl-1H-pyrazol-4-yl)hydrazine (1.0 equiv) in anhydrous dichloromethane.

- Add Boc₂O (2.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) dropwise at 0°C.

- Warm to room temperature and stir for 12 hours.

- Wash with aqueous HCl (1M), dry over Na₂SO₄, and concentrate to yield the product.

Manganese-Catalyzed Hydrosilylation Approach

A novel method adapted from bicyclopentane synthesis employs manganese(III) catalysis to couple [1.1.1]propellane derivatives with hydrazine dicarboxylates. While primarily used for strained systems, this strategy can be modified for pyrazole incorporation.

Modified Reaction Steps

- Generate a silyl radical via Mn(dpm)₃ and PhSiH₃ in dichloromethane.

- Trap the radical with di-tert-butyl hydrazine-1,2-dicarboxylate to form a hydrazine-silyl intermediate.

- Introduce 1-methyl-1H-pyrazol-4-ylmagnesium bromide in a subsequent nucleophilic substitution.

Limitations : Lower yields (45–55%) due to competing protodeboronation and radical recombination.

Comparative Analysis of Methodologies

| Method | Yield | Advantages | Disadvantages |

|---|---|---|---|

| Copper-catalyzed coupling | 63–72% | One-pot, aerobic conditions | Requires expensive boronic acids |

| Direct alkylation | 85–90% | High yield, scalable | Requires unstable hydrazine intermediate |

| Hydrosilylation | 45–55% | Novel radical chemistry | Low yield, specialized reagents |

Spectroscopic Characterization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.